What is the chemical structure of Ethyl 3-[(1-phenylethyl)amino]propanoate
What is the chemical structure of Ethyl 3-[(1-phenylethyl)amino]propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 3-[(1-phenylethyl)amino]propanoate is a secondary amine-containing β-amino ester with significant potential as a versatile building block in synthetic organic chemistry, particularly within the realm of pharmaceutical and medicinal chemistry. Its structural motif, incorporating a chiral phenylethylamine moiety and a propanoate ester, presents a valuable scaffold for the synthesis of complex molecular architectures and novel bioactive compounds. This guide provides a comprehensive overview of its chemical structure, plausible synthetic methodologies, predicted physicochemical and spectroscopic properties, and potential applications in drug discovery and development. Given the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to provide a robust and scientifically grounded resource for researchers.
Molecular Structure and Chemical Identity
Ethyl 3-[(1-phenylethyl)amino]propanoate is characterized by a propanoate ethyl ester backbone with a secondary amine at the β-position. The nitrogen atom is substituted with a 1-phenylethyl group, which introduces a chiral center, making the molecule exist as (R) and (S) enantiomers.
Table 1: Chemical Identifiers for Ethyl 3-[(1-phenylethyl)amino]propanoate
| Identifier | Value |
| IUPAC Name | Ethyl 3-[(1-phenylethyl)amino]propanoate |
| CAS Number | 59576-44-2 |
| Molecular Formula | C₁₃H₁₉NO₂ |
| Molecular Weight | 221.30 g/mol |
| SMILES | CCOC(=O)CCN(C(C)C1=CC=CC=C1) |
| InChI Key | InChI=1S/C13H19NO2/c1-3-16-13(15)9-10-14-11(2)12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 |
Plausible Synthetic Routes
While specific literature detailing the synthesis of Ethyl 3-[(1-phenylethyl)amino]propanoate is scarce, its structure lends itself to well-established synthetic methodologies for the preparation of N-substituted β-amino esters. The two most logical and industrially scalable approaches are the aza-Michael addition and reductive amination.
Aza-Michael Addition of 1-Phenylethylamine to Ethyl Acrylate
The conjugate addition of an amine to an α,β-unsaturated carbonyl compound, known as the aza-Michael reaction, is a direct and atom-economical method for the synthesis of β-amino carbonyl compounds.[1]
Workflow Diagram: Aza-Michael Addition
Caption: Aza-Michael addition workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of ethyl acrylate (1.0 eq.) in a suitable solvent (e.g., ethanol, acetonitrile, or neat) is added 1-phenylethylamine (1.0-1.2 eq.).
-
Catalysis: The reaction can proceed without a catalyst, but is often accelerated by the addition of a Lewis acid or a protic acid.[1] For a greener approach, solid-supported catalysts can be employed.
-
Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure Ethyl 3-[(1-phenylethyl)amino]propanoate.
Causality Behind Experimental Choices: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol can participate in hydrogen bonding and may accelerate the reaction. The use of a slight excess of the amine can help drive the reaction to completion. The purification by column chromatography is essential to remove any unreacted starting materials and potential side products, such as bis-addition products.
Reductive Amination of Ethyl 3-oxobutanoate with 1-Phenylethylamine
Reductive amination is a powerful and versatile method for the formation of C-N bonds. This two-step, one-pot process involves the formation of an enamine or imine intermediate from a ketone and an amine, followed by in-situ reduction.[2][3][4]
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow.
Experimental Protocol:
-
Imine/Enamine Formation: Ethyl 3-oxobutanoate (1.0 eq.) and 1-phenylethylamine (1.0-1.2 eq.) are dissolved in a suitable solvent, such as methanol or dichloromethane. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the formation of the imine/enamine intermediate.
-
Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion over the ketone.
-
Reaction Conditions: The reaction is typically stirred at room temperature and monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices: The choice of a mild reducing agent is crucial to prevent the reduction of the starting keto-ester. The pH of the reaction is also important; a slightly acidic medium favors the formation of the iminium ion, which is more readily reduced than the neutral amine.
Predicted Physicochemical and Spectroscopic Properties
Due to the absence of published experimental data, the following properties are predicted based on the molecular structure and data from analogous compounds.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | ~280-300 °C at 760 mmHg |
| Density | ~1.0-1.1 g/cm³ |
| LogP | ~2.5-3.0 |
| pKa (amine) | ~9.5-10.5 |
Predicted ¹H and ¹³C NMR Spectral Data
The prediction of NMR spectra is a valuable tool in the structural elucidation of novel compounds.[5][6]
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.40 (m, 5H): Aromatic protons of the phenyl group.
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δ 4.12 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂ CH₃).
-
δ 3.75 (q, J = 6.6 Hz, 1H): Methine proton of the phenylethyl group (-CH (CH₃)Ph).
-
δ 2.80 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the nitrogen (-CH₂ -N).
-
δ 2.50 (t, J = 6.8 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂ -C=O).
-
δ 1.35 (d, J = 6.6 Hz, 3H): Methyl protons of the phenylethyl group (-CH(CH₃ )Ph).
-
δ 1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃ ).
-
δ 1.50-2.00 (br s, 1H): Amine proton (NH ).
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ 172.5: Carbonyl carbon of the ester (C =O).
-
δ 145.0: Quaternary aromatic carbon (C -CH).
-
δ 128.5 (2C), 127.0 (2C), 126.5 (1C): Aromatic carbons.
-
δ 60.5: Methylene carbon of the ethyl ester (-OCH₂ CH₃).
-
δ 58.0: Methine carbon of the phenylethyl group (-CH (CH₃)Ph).
-
δ 45.0: Methylene carbon adjacent to the nitrogen (-CH₂ -N).
-
δ 35.0: Methylene carbon adjacent to the carbonyl group (-CH₂ -C=O).
-
δ 24.0: Methyl carbon of the phenylethyl group (-CH(CH₃ )Ph).
-
δ 14.2: Methyl carbon of the ethyl ester (-OCH₂CH₃ ).
Predicted FTIR and Mass Spectrometry Data
FTIR (Neat):
-
3300-3400 cm⁻¹ (weak-medium): N-H stretch of the secondary amine.[7][8]
-
3000-3100 cm⁻¹ (medium): Aromatic C-H stretch.
-
2850-2980 cm⁻¹ (medium-strong): Aliphatic C-H stretch.
-
~1735 cm⁻¹ (strong): C=O stretch of the ester.[8]
-
~1180 cm⁻¹ (strong): C-O stretch of the ester.
-
~1100 cm⁻¹ (medium): C-N stretch.
Mass Spectrometry (EI):
The fragmentation of N-substituted β-amino esters is influenced by the stability of the resulting fragments.[9][10]
-
Molecular Ion (M⁺): m/z = 221 (expected to be of moderate intensity).
-
Major Fragments:
-
m/z = 105: Benzylic cleavage leading to the [C₆H₅CHCH₃]⁺ fragment. This is expected to be a prominent peak due to the stability of the benzylic carbocation.
-
m/z = 116: Cleavage at the β-position relative to the nitrogen, resulting in the [CH₂(CH₂)COOEt]⁺ fragment.
-
m/z = 148: Loss of the ethyl group from the ester.
-
m/z = 176: Loss of the ethoxy group from the ester.
-
Potential Applications in Drug Discovery and Development
β-Amino esters are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and their utility as versatile synthetic intermediates.[11]
Logical Relationship Diagram: Applications
Caption: Potential application areas.
As a Chiral Building Block
The presence of the chiral 1-phenylethylamine moiety makes Ethyl 3-[(1-phenylethyl)amino]propanoate a valuable chiral building block. Enantiomerically pure forms of this compound can be used in the asymmetric synthesis of more complex molecules, where the stereochemistry at this position is crucial for biological activity.
Intermediate for Heterocyclic Synthesis
The bifunctional nature of this molecule, containing both a secondary amine and an ester, allows it to be a precursor for the synthesis of a variety of heterocyclic compounds. The amine can act as a nucleophile in cyclization reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further handles for chemical modification.
Precursor for Peptidomimetics
β-Amino acids and their derivatives are key components of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties. Ethyl 3-[(1-phenylethyl)amino]propanoate can serve as a starting material for the synthesis of novel β-amino acids that can be incorporated into peptide chains.
Conclusion
Ethyl 3-[(1-phenylethyl)amino]propanoate, while not extensively documented in the scientific literature, represents a molecule of significant synthetic potential. This guide has provided a comprehensive overview of its chemical structure, plausible and efficient synthetic routes, and predicted physicochemical and spectroscopic properties. The outlined methodologies, based on well-established chemical principles, offer a practical framework for its preparation and characterization. The potential applications of this chiral β-amino ester as a building block in medicinal and materials chemistry underscore its value to the research and development community. Further experimental investigation into the properties and reactivity of this compound is warranted and is expected to unveil its full potential in the synthesis of novel and functional molecules.
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